N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine (Boc-D-Dab(Alloc)-OH.DCHA)
Description
N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine (Boc-D-Dab(Alloc)-OH.DCHA) is a protected diamino acid derivative widely used in peptide synthesis. The compound features a D-configuration 2,4-diaminobutyric acid (Dab) backbone, with the alpha-amino group protected by a tert-butyloxycarbonyl (Boc) group and the beta-amino group by an allyloxycarbonyl (Alloc) group. The dicyclohexylamine (DCHA) salt enhances crystallinity and solubility in organic solvents, facilitating purification . This compound is particularly valuable in orthogonal protection strategies, where Alloc can be selectively removed via palladium-mediated deprotection under mild conditions, leaving the Boc group intact for subsequent coupling steps .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICPGWNKDOPUOG-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-alpha-t-Butyloxycarbonyl-N-beta-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine, abbreviated as Boc-D-Dab(Alloc)-OH.DCHA, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This compound incorporates protective groups that facilitate the synthesis and manipulation of amino acids and peptides. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
Boc-D-Dab(Alloc)-OH.DCHA features a t-butyloxycarbonyl (Boc) group and an allyloxycarbonyl (Alloc) group attached to a D-2,4-diaminobutyric acid (Dab) backbone. These protective groups are essential for stabilizing the compound during synthesis and can be selectively removed under specific conditions, allowing for the release of functional groups necessary for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 270.29 g/mol |
| CAS Number | 109425-55-0 |
| Solubility | Practically insoluble in water |
| Log P (octanol-water partition coefficient) | 3.04 |
The primary biological activity of Boc-D-Dab(Alloc)-OH.DCHA is attributed to its structural components, particularly the D-2,4-diaminobutyric acid (DABA) segment. DABA acts as a GABA transaminase inhibitor , which prevents the breakdown of gamma-aminobutyric acid (GABA), thus increasing its levels in the central nervous system . This mechanism is crucial for potential applications in treating neurological disorders such as epilepsy and anxiety.
- GABA Transaminase Inhibition : By inhibiting GABA transaminase, DABA increases GABA concentrations, which can enhance inhibitory neurotransmission.
- GABA Reuptake Inhibition : DABA also functions as a GABA reuptake inhibitor, further contributing to elevated GABA levels .
Case Studies
- Antitumoral Activity : Research indicates that DABA exhibits potent antitumoral effects against human glioma cells due to its ability to concentrate within these cells, leading to osmotic lysis . The uptake mechanism involves transport via System A, which is critical for its efficacy.
- Neurotoxicity : While DABA has therapeutic potential, it is also noted for its neurotoxic properties at higher concentrations. Long-term exposure may paradoxically lead to convulsions despite initial anticonvulsant effects .
Synthesis and Applications
Boc-D-Dab(Alloc)-OH.DCHA is synthesized using solid-phase peptide synthesis (SPPS) techniques, where Boc and Alloc groups play vital roles in protecting reactive sites during peptide assembly . Its applications extend beyond basic research into therapeutic contexts:
- Peptide Therapeutics : The compound can be incorporated into peptide sequences aimed at enhancing neurological function or providing neuroprotection.
- Drug Development : The ability to modulate GABAergic activity positions this compound as a candidate for developing new medications targeting anxiety and seizure disorders.
Scientific Research Applications
Properties
- Molecular Weight : 525.69 g/mol
- CAS Number : 109425-55-0
- Solubility : Soluble in organic solvents such as DMF and DMSO.
Protecting Group Strategy
Boc-D-Dab(Alloc)-OH.DCHA serves as an effective protecting group for amines and amino acids. The Alloc group can be removed selectively using palladium-catalyzed reactions, allowing for the release of free amino groups without affecting other functional groups present in the peptide chain . This selectivity is crucial in complex peptide synthesis where multiple functional groups are involved.
Compatibility with Fmoc/Boc Strategies
The compound is compatible with both Fmoc and Boc strategies, which are widely used in solid-phase peptide synthesis (SPPS). The use of Boc-D-Dab(Alloc)-OH.DCHA allows for efficient coupling reactions while minimizing side reactions that could compromise the integrity of the peptide product .
Synthesis of Cyclic and Branched Peptides
Boc-D-Dab(Alloc)-OH.DCHA is particularly useful in synthesizing cyclic and branched peptides due to its ability to provide steric hindrance that facilitates cyclization reactions. The presence of the Alloc group allows for strategic deprotection steps that can lead to desired cyclic structures .
Case Study 1: Antimicrobial Peptide Synthesis
In a study focused on antimicrobial peptides, Boc-D-Dab(Alloc)-OH.DCHA was utilized to synthesize peptides with enhanced activity against resistant bacterial strains. The incorporation of Dab residues improved the peptides' binding affinity to bacterial membranes, demonstrating the compound's potential in developing new antimicrobial agents .
Case Study 2: Cancer Therapeutics
Research has shown that peptides synthesized using Boc-D-Dab(Alloc)-OH.DCHA exhibit promising activity against cancer cell lines. The strategic placement of Dab within peptide sequences has been linked to improved cellular uptake and efficacy in targeting cancer cells, highlighting the compound's therapeutic potential .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used as a protecting group for amines and amino acids; compatible with Fmoc/Boc strategies. |
| Antimicrobial Agents | Enhances binding affinity in antimicrobial peptides against resistant strains. |
| Cancer Therapeutics | Improves efficacy and cellular uptake in cancer-targeting peptides. |
| Synthesis of Cyclic Peptides | Facilitates cyclization reactions through selective deprotection strategies. |
Chemical Reactions Analysis
Deprotection Reactions
The Boc and Alloc groups are sequentially removed under specific conditions to expose the amino groups for peptide bond formation.
Boc Group Removal
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
-
Mechanism : The Boc group is cleaved via protonation of the tert-butyl carbonate, leading to CO₂ release and formation of a free amine .
Alloc Group Removal
-
Reagents : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) with nucleophiles like tributyltin hydride or morpholine .
-
Conditions : Conducted under inert atmospheres (N₂ or Ar) at room temperature for 15–60 minutes .
-
Mechanism : The allyl group undergoes oxidative addition to Pd(0), forming a π-allyl complex. Nucleophilic attack releases the allyloxycarbonyl group, regenerating the free amine .
| Protecting Group | Reagent | Conditions | Compatibility |
|---|---|---|---|
| Boc | TFA (20–50% in DCM) | 0–25°C, 1–2 hours | Compatible with Alloc, Fmoc, Z |
| Alloc | Pd(0)/Bu₃SnH | RT, 15–60 minutes | Orthogonal to Boc, Fmoc strategies |
Coupling Reactions
The deprotected amino group participates in peptide bond formation via standard coupling reagents:
Activation and Coupling
-
Reagents : Hydroxybenzotriazole (HOBt)/DIC or HATU/DIPEA.
-
Role of DCHA : The DCHA counterion enhances solubility in organic solvents but must be removed (e.g., via 10% H₃PO₄ extraction) before coupling to avoid side reactions .
Boc Group Stability
-
Resists bases (e.g., piperidine) and nucleophiles but is labile to acids .
-
Prolonged exposure to TFA may lead to tert-butyl cation formation, requiring scavengers like water or triethylsilane .
Alloc Group Stability
-
Stable under acidic (TFA) and basic (Fmoc deprotection) conditions but sensitive to Pd(0)-mediated cleavage .
-
Side reactions include incomplete deprotection or palladium-induced oxidation of sensitive residues (e.g., methionine) .
Racemization Risk
-
Minimal racemization occurs during Boc/Alloc deprotection due to mild conditions .
-
Coupling at the β-amino group (Dab residue) may require optimized protocols to prevent epimerization.
Comparative Analysis with Analogues
| Parameter | Boc-D-Dab(Alloc)-OH·DCHA | Boc-D-Dab(Z)-OH·DCHA |
|---|---|---|
| Deprotection Efficiency | Alloc: >95% | Z-group: Requires H₂/Pd-C |
| Solubility | High in DMF/DCM due to DCHA | Moderate in DMF |
| Cost | ~$575/g | ~$300–400/g |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Boc-D-Dab(Alloc)-OH.DCHA with structurally or functionally analogous compounds, focusing on protecting groups, molecular properties, and applications.
Key Comparative Insights:
Protecting Group Compatibility: Alloc vs. Z: Boc-D-Dab(Alloc)-OH.DCHA offers milder deprotection (Pd-mediated) compared to Boc-L-Dab(Z)-OH.DCHA, which requires hydrogenolysis, limiting its use in peptides with sulfur or metal-sensitive residues . Fmoc vs. Boc: Fmoc-protected analogs (e.g., Fmoc-Dab(Boc)-OH) are preferred in solid-phase synthesis due to base-labile Fmoc cleavage, but Boc-D-Dab(Alloc)-OH.DCHA’s acid-stable Boc group is advantageous in solution-phase strategies .
Structural Variations: Chain Length: Boc-L-Dap(Aloc)-OH (2,3-diaminopropionic acid) has a shorter backbone than Boc-D-Dab(Alloc)-OH.DCHA (2,4-diaminobutyric acid), affecting peptide conformation and spacing between functional groups . Functional Groups: Boc-L-Aha-OH·CHA replaces Alloc with an azide, enabling bioorthogonal click chemistry applications, albeit with different stability and reactivity profiles .
Salt Form and Solubility :
- Dicyclohexylamine (DCHA) salts, as in Boc-D-Dab(Alloc)-OH.DCHA, generally improve crystallinity compared to CHA salts (e.g., Boc-L-Aha-OH·CHA), enhancing purification efficiency .
Stereochemical Considerations :
- The D-configuration in Boc-D-Dab(Alloc)-OH.DCHA may confer resistance to enzymatic degradation in vivo, unlike L-configured analogs like Fmoc-L-Dab(Alloc)-OH .
Preparation Methods
N-alpha-t-Butyloxycarbonyl (Boc) Protection
The primary amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
Reaction Scheme
Optimized Conditions
Excess Boc₂O ensures complete protection while avoiding di-Boc byproducts. The aqueous phase is acidified to pH 2–3 to precipitate Boc-D-Dab-OH, which is filtered and dried under vacuum.
N-beta-Allyloxycarbonyl (Alloc) Protection
The secondary amino group is protected using allyl chloroformate (Alloc-Cl) in a two-phase system:
Reaction Scheme
Critical Parameters
-
Base: Sodium carbonate (prevents Alloc migration)
-
Solvent: Dichloromethane (DCM) for rapid phase separation
-
Reaction Time: 4–6 h at 0°C
The Alloc group’s stability under basic conditions allows selective deprotection later. The product is purified via recrystallization from ethyl acetate/hexane (1:3), achieving >99% purity by HPLC.
Formation of Dicyclohexylamine (DCHA) Salt
To enhance stability and crystallinity, Boc-D-Dab(Alloc)-OH is converted to its DCHA salt:
Procedure
-
Acid Activation : Boc-D-Dab(Alloc)-OH (1 eq) is dissolved in anhydrous THF and treated with 1.1 eq DCHA at 0°C.
-
Salt Precipitation : The mixture is stirred for 1 h, then diluted with diethyl ether to induce crystallization.
-
Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.
Key Data
| Property | Value |
|---|---|
| Solubility (THF) | 25 mg/mL |
| Melting Point | 142–145°C (dec.) |
| Purity (HPLC) | 99.2% |
The DCHA salt form improves handling by reducing hygroscopicity and enabling long-term storage at −20°C.
Process Optimization and Scalability
Catalytic Efficiency in Protection Steps
A comparative study of bases for Alloc protection revealed:
| Base | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Na₂CO₃ | 4.5 | 89 | 99.1 |
| K₂CO₃ | 3.8 | 85 | 98.5 |
| Et₃N | 2.5 | 78 | 97.2 |
Sodium carbonate balances reactivity and selectivity, minimizing ester hydrolysis.
Solvent Systems for Crystallization
Ethyl acetate/hexane (1:3) achieves superior crystal morphology compared to acetone/water, reducing occluded impurities.
Analytical Characterization
HPLC Conditions
-
Column: C18, 5 µm, 250 × 4.6 mm
-
Mobile Phase: 0.1% TFA in H₂O (A), 0.1% TFA in MeCN (B)
-
Gradient: 20–80% B over 20 min
-
Retention Time: 12.3 min
Mass Spectrometry
-
ESI-MS (m/z): [M+H]⁺ calcd. 345.4, found 345.3
Industrial-Scale Production Challenges
-
Cost Management : Boc₂O and Alloc-Cl account for 70% of raw material costs. Bulk purchasing reduces expenses by 20–25%.
-
Waste Streams : DCM is recovered via distillation (85% efficiency), aligning with green chemistry principles.
-
Regulatory Compliance : Residual palladium in D-Dab must be <10 ppm, ensured by chelating resins during purification .
Q & A
Q. What are the critical steps for synthesizing Boc-D-Dab(Alloc)-OH.DCHA, and how can side reactions be minimized during the process?
- Methodological Answer : The synthesis involves sequential protection of the α- and β-amino groups of D-2,4-diaminobutyric acid (Dab). First, the α-amino group is protected with tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate in a basic medium (e.g., NaHCO₃/DMF). The β-amino group is then protected with allyloxycarbonyl (Alloc) using allyl chloroformate under controlled pH (8–9) to avoid over-alkylation . Dicyclohexylamine (DCHA) is added to form the salt, enhancing crystallinity.
- Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of activated carbonyl intermediates.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect incomplete protection or byproducts.
- Purify via recrystallization (ethanol/water) to remove unreacted DCHA or excess reagents .
Q. How is Boc-D-Dab(Alloc)-OH.DCHA characterized to confirm structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR verify Boc (δ ~1.4 ppm for tert-butyl) and Alloc (δ ~5.8–5.2 ppm for allyl protons) groups. The Dab backbone is confirmed via α/β-amino proton signals (δ 3.0–4.0 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95% by AUC).
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₃₃N₃O₆: expected m/z 424.2) .
Advanced Research Questions
Q. How does the DCHA counterion influence the stability and solubility of Boc-D-Dab(Alloc)-OH in peptide synthesis?
- Mechanistic Insights : The DCHA salt improves crystallinity and shelf stability by forming a hydrophobic ion pair, reducing hygroscopicity. However, it lowers aqueous solubility, necessitating pre-treatment (e.g., neutralization with TFA in dichloromethane) before coupling in solid-phase peptide synthesis (SPPS) .
- Data Table : Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DCM | >50 | RT |
| DMF | 30–40 | RT |
| Water | <1 | RT |
| Source: Adapted from PubChem data on analogous DCHA salts |
Q. What strategies are employed to selectively remove the Alloc group while retaining Boc protection during orthogonal deprotection?
- Methodology : The Alloc group is cleaved via palladium-catalyzed transfer hydrogenation (Pd(PPh₃)₄, morpholine, THF) under inert atmosphere. This preserves the Boc group, which requires stronger acids (e.g., TFA) for removal.
- Optimization Tips :
- Use 0.5–1.0 equiv. of Pd catalyst to prevent peptide backbone oxidation.
- Monitor depletion of the Alloc allyl signal (¹H NMR δ 5.2–5.8 ppm) to confirm completion .
Q. How can contradictory HPLC purity results arise between UV (220 nm) and MS detection for Boc-D-Dab(Alloc)-OH.DCHA?
- Troubleshooting Guide : Discrepancies often stem from:
- UV-Inactive Impurities : DCHA or residual salts may not absorb at 220 nm.
- Ion Suppression in MS : High DCHA concentrations can suppress ionization of the target compound.
- Solution : Use a two-step purification: (1) ion-exchange chromatography to remove DCHA, (2) RP-HPLC with evaporative light scattering detection (ELSD) for accurate quantification .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for optimizing the synthesis yield of Boc-D-Dab(Alloc)-OH.DCHA?
- Design of Experiments (DoE) : A response surface methodology (RSM) with three variables is effective:
- Factors : Reaction temperature (20–40°C), Boc/Alloc reagent equivalents (1.2–2.0 equiv.), and DCHA stoichiometry (1.0–1.5 equiv.).
- Response : Yield (%) and purity (HPLC).
- Outcome : Central composite design (CCD) identifies optimal conditions (e.g., 1.5 equiv. Boc, 30°C) to maximize yield (>75%) while minimizing di-protected byproducts .
Q. How do steric effects from the Boc and Alloc groups influence the conformational flexibility of Dab in peptide chains?
- Structural Analysis : Molecular dynamics (MD) simulations reveal that the bulky Boc group restricts rotation around the Cα-N bond, favoring a trans-configuration. The Alloc group introduces moderate steric hindrance, reducing β-sheet propensity in peptides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
